Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is a boronic ester-functionalized pyrrolidine derivative. Its structure features a pyrrolidine ring with a tert-butyl carbamate group at the 1-position and a phenyl-substituted dioxaborolane moiety at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for constructing biaryl or heteroaryl frameworks in pharmaceuticals and materials science . The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic manipulations, while the dioxaborolane unit facilitates efficient coupling under mild conditions .
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-14-8-9-17(23)15-10-12-16(13-11-15)22-26-20(4,5)21(6,7)27-22/h10-13,17H,8-9,14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULQXNFXUYKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Construction of the pyrrolidine ring with the tert-butyl carbamate protecting group at the nitrogen.
- Introduction of the para-substituted phenyl group onto the pyrrolidine ring at the 2-position.
- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the para-position of the phenyl ring via borylation.
The synthesis often proceeds through multi-step sequences involving selective functional group transformations and protection/deprotection strategies to ensure regio- and stereochemical control.
Representative Preparation Method
A detailed preparation method is exemplified by the synthesis of the closely related (R)-enantiomer, (R)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate, as reported by chemical suppliers and research findings:
| Step | Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of tert-butyl pyrrolidine-1-carboxylate core | Cyclization of suitable amino acid derivatives or via chiral pool synthesis | High stereochemical control required |
| 2 | Introduction of 4-bromophenyl substituent at 2-position of pyrrolidine | Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution | Requires regioselectivity |
| 3 | Miyaura borylation of 4-bromophenyl intermediate to install dioxaborolane | Pd-catalyst, bis(pinacolato)diboron, base (e.g., KOAc), solvent (dioxane or THF), inert atmosphere, 80-100 °C, 2-6 hours | Typically 70-90% yield |
| 4 | Purification | Silica gel chromatography using dichloromethane/methanol mixtures | Isolated as an off-white solid |
This sequence ensures the boronic ester is installed at the para-position of the phenyl ring, with the pyrrolidine nitrogen protected as a tert-butyl carbamate.
Specific Reaction Conditions and Data
While direct literature on this exact compound is limited, analogous compounds and close structural relatives provide insights:
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 commonly used for borylation |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |
| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) |
| Temperature | 80-100 °C |
| Reaction Time | 2-6 hours |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Workup | Quenching with water, extraction with ethyl acetate, drying over sodium sulfate |
| Purification | Silica gel column chromatography with dichloromethane/methanol (10:1) |
Example yield: 72% isolated yield of boronic ester intermediate from borylation step.
Alternative Preparation Notes
- Protection/deprotection steps may involve treatment with trifluoromethanesulfonate reagents (e.g., trimethylsilyl trifluoromethanesulfonate) to activate intermediates under mild conditions at 0–20 °C in dichloromethane, followed by quenching with sodium bicarbonate aqueous solution.
- Hydrogen chloride in 1,4-dioxane at room temperature can be used for deprotection or modification of the tert-butyl carbamate protecting group.
- The stereochemistry at the pyrrolidine 2-position is controlled via chiral starting materials or chiral catalysts to obtain the (R)- or (S)-enantiomer.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | Amino acid derivatives, cyclization | Protected pyrrolidine core | Variable |
| 2 | Arylation at 2-position | Pd-catalyzed cross-coupling with 4-bromophenyl derivative | Arylated pyrrolidine intermediate | High |
| 3 | Borylation (Miyaura) | Pd catalyst, B2pin2, KOAc, 1,4-dioxane, 80-100 °C, inert atmosphere | Installation of dioxaborolane group | 70-90% |
| 4 | Purification | Silica gel chromatography | Pure tert-butyl 2-(4-(dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate | 72% (reported) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is often a biaryl compound .
Scientific Research Applications
Synthesis of Biologically Active Compounds
One of the primary applications of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is associated with the synthesis of crizotinib , a drug used in targeted therapy for non-small cell lung cancer (NSCLC). Crizotinib functions as an inhibitor of anaplastic lymphoma kinase (ALK) and has shown efficacy in patients with ALK-positive NSCLC .
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Starting from tert-butyl 4-hydroxypiperidine-1-carboxylate.
- It undergoes reactions with various boron-containing reagents to introduce the dioxaborolane moiety.
- The final structure is confirmed through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Role in Medicinal Chemistry
The incorporation of the dioxaborolane group enhances the compound's ability to interact with biological targets. This functional group is known for its role in improving solubility and bioavailability of drug candidates. The presence of the pyrrolidine ring also contributes to the compound's pharmacological properties by influencing molecular conformation and binding affinity to target proteins .
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. For instance, similar compounds have been tested for their ability to inhibit inflammatory responses in animal models . The anti-inflammatory activity was assessed using protocols like carrageenan-induced paw edema in rats, demonstrating promising results for potential therapeutic use .
Chemical Properties and Characterization
The compound can be characterized by its molecular formula and a molecular weight of approximately 377.29 g/mol. Its physical properties include:
- Density : Approximately 1.1 g/cm³
- Boiling Point : Estimated at around 348 °C
- Melting Point : Approximately 105 °C .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Structural Analogs with Varying Boronate Substituents
Compound 25 (tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate)
- Structure : Features a propan-2-yl linker between the pyrrolidine and dioxaborolane groups.
- Synthesis : Prepared via visible-light-mediated decarboxylative radical addition using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst (68% yield) .
- Properties : Exists as a 53:47 diastereomeric mixture (NMR analysis), with a molecular weight of 340.27 g/mol.
Compound 26 (tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate)
- Structure : Contains a butan-2-yl linker, extending the alkyl chain compared to Compound 24.
- Synthesis : Synthesized via similar photoredox methods but with a reduced yield (49%), highlighting the challenge of steric hindrance with longer substituents .
- Properties : Molecular weight 376.26 g/mol (HRMS). The extended chain may reduce solubility in polar solvents .
Heterocyclic Variations
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structure : Replaces the phenyl group with a pyrrolo[2,3-b]pyridine ring.
- Properties : Molecular formula C₁₈H₂₅BN₂O₄ (344.21 g/mol). The nitrogen-rich heterocycle enhances electronic diversity, making it suitable for targeting kinase inhibitors in drug discovery .
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate
- Structure: Substitutes pyrrolidine with piperidine and introduces a phenoxymethyl spacer.
- Properties: Molecular formula C₂₃H₃₆BNO₅ (417.35 g/mol).
Compounds with Functionalized Side Chains
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate
- Structure : Incorporates a lipophilic octylphenethyl group.
- Properties : Enhanced hydrophobicity (logP > 5) makes it suitable for membrane permeability studies in anticancer research .
tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (328)
- Structure : Spiro-pyrrolidine-oxindole core with a triisopropylsilyl group.
- Properties : High crystallinity (mp = 99°C) and enantiomeric purity ([α]D²⁶ = -31.6), ideal for asymmetric synthesis .
Physical and Chemical Properties
Biological Activity
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate (CAS No. 1072944-98-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound consists of a pyrrolidine core substituted with a tert-butyl group and a boron-containing moiety. Its molecular formula is , and it has a molecular weight of 293.17 g/mol. The presence of the dioxaborolane group is notable for its potential reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane groups. These compounds have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. For instance, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been documented to inhibit specific kinases involved in tumor progression. This inhibition can lead to reduced phosphorylation of downstream targets that promote cell cycle progression .
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, which is critical for eliminating malignant cells .
Case Studies
- In Vitro Studies : In vitro assays conducted on various cancer cell lines (e.g., breast and prostate cancer) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be in the low micromolar range, indicating potent activity .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption characteristics with moderate bioavailability. Further studies are necessary to elucidate its metabolic pathways and elimination routes.
Toxicity and Safety
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, detailed studies are required to fully understand its safety profile and potential side effects in long-term use .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl at δ 1.4 ppm, pyrrolidine ring protons at δ 3.0–4.0 ppm). ³¹P NMR is used for phosphonate derivatives () .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₃₅NO₆: 385.495 g/mol, as in ) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group) .
How does the boronic ester moiety influence reactivity, and how can its stability be maintained during synthesis?
Advanced Research Question
The boronic ester is prone to hydrolysis and requires:
- Inert Atmosphere : Use of nitrogen/argon for moisture-sensitive steps (e.g., Suzuki couplings) .
- Drying Agents : Anhydrous solvents and molecular sieves prevent boronate degradation.
- Low-Temperature Storage : highlights precautions (P210) to avoid heat/sparks that could destabilize the boronic ester .
- Protection Strategies : Temporary protection of the boronate with pinacol or alternative ligands may enhance stability during acidic/Boc-deprotection steps .
How can contradictions in reported synthetic methods (e.g., yields, conditions) be resolved?
Advanced Research Question
- Comparative Analysis : Evaluate variables like catalyst loading (e.g., Pd 0.1–5 mol%), solvent polarity, and reaction time. For example, achieved 42% yield with [³¹P NMR] monitoring, while reported 59% yield using optimized flash chromatography .
- Byproduct Identification : LC-MS or TLC can detect side products (e.g., used LC-MS to confirm intermediate consumption) .
- Computational Modeling : DFT calculations predict favorable reaction pathways for boronate formation or Boc deprotection .
What are the applications of this compound in medicinal chemistry and materials science?
Basic Research Question
- Suzuki-Miyaura Coupling : The boronic ester enables C–C bond formation for drug intermediates (e.g., cites its use in anticancer agent synthesis) .
- Peptide Mimetics : The Boc-protected pyrrolidine serves as a constrained scaffold in protease inhibitors () .
- Polymer Chemistry : Boronate-containing monomers are used in stimuli-responsive materials .
What strategies are effective for removing the Boc group without degrading the boronic ester?
Advanced Research Question
- Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) selectively cleaves the Boc group while preserving the boronate ( used 0.1 M HCl for workup) .
- Microwave-Assisted Deprotection : Reduces exposure time to acidic conditions, minimizing boronate hydrolysis .
- Monitoring via IR/NMR : Track Boc removal via disappearance of the C=O stretch (IR) or tert-butyl signals (NMR) .
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity and activation barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability or Boc deprotection kinetics .
- QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification at Scale : Flash chromatography may be replaced with recrystallization or continuous flow systems ( used column chromatography for 62% yield) .
- Safety Protocols : mandates handling precautions (P201/P202) for exothermic reactions during boronate synthesis .
- Cost-Effective Catalysts : Heterogeneous palladium catalysts reduce metal leaching in large-scale Suzuki couplings .
How does steric hindrance from the tert-butyl group affect functionalization of the pyrrolidine ring?
Advanced Research Question
- Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the pyrrolidine nitrogen, necessitating stronger bases (e.g., NaH in THF, as in ) .
- Conformational Analysis : NMR NOE experiments () reveal restricted rotation, influencing regioselectivity in further substitutions .
- Protection-Deprotection Balance : Boc removal under acidic conditions must avoid racemization of chiral pyrrolidine centers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
